N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide
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Overview
Description
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide: is a complex organic compound that features an imidazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of 5-(1H-imidazol-1-yl)pentanol, which is then reacted with 4-hydroxybenzaldehyde to form an intermediate. This intermediate is subsequently converted to the final product through a series of reactions involving benzoylation and amidation .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and imidazole rings can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)imidazole
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 5- [4- (1H-imidazol-1-yl)-phenyl]-2H-tetrazole
Uniqueness: N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is unique due to its specific structure, which combines an imidazole ring with a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
88138-05-0 |
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Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[4-(5-imidazol-1-ylpentoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O2/c25-21(18-7-3-1-4-8-18)23-19-9-11-20(12-10-19)26-16-6-2-5-14-24-15-13-22-17-24/h1,3-4,7-13,15,17H,2,5-6,14,16H2,(H,23,25) |
InChI Key |
KBFYYYCOIZRJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCCCCN3C=CN=C3 |
Origin of Product |
United States |
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